Cas no 13231-81-7 (3-Methyl-1-hexanol)

3-Methyl-1-hexanol structure
3-Methyl-1-hexanol structure
商品名:3-Methyl-1-hexanol
CAS番号:13231-81-7
MF:C7H16O
メガワット:116.2013
MDL:MFCD01321178
CID:169112
PubChem ID:25793

3-Methyl-1-hexanol 化学的及び物理的性質

名前と識別子

    • 1-Hexanol, 3-methyl-
    • 3-Methyl-1-hexanol
    • 3-Methylhexan-1-ol
    • 3-Methylhexanol
    • methylhexanol
    • 1-HEXANOL,3-METHYL
    • 3-methyl-hexan-1-ol
    • (±)-3-methyl-hexan-1-ol
    • 3-METHYL-1-HEXANOL 96+%
    • YGZVAQICDGBHMD-UHFFFAOYSA-N
    • M1246
    • MFCD01321178
    • CS-0216041
    • EN300-323196
    • T71716
    • AKOS009157982
    • AS-57350
    • DTXSID20927629
    • SCHEMBL497428
    • 13231-81-7
    • MDL: MFCD01321178
    • インチ: 1S/C7H16O/c1-3-4-7(2)5-6-8/h7-8H,3-6H2,1-2H3
    • InChIKey: YGZVAQICDGBHMD-UHFFFAOYSA-N
    • ほほえんだ: O([H])C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 116.12018
  • どういたいしつりょう: 116.12
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 4
  • 複雑さ: 43.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 20.2
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 0.83
  • ゆうかいてん: -30.45°C (estimate)
  • ふってん: 96°C/41mmHg(lit.)
  • フラッシュポイント: 61.8°C
  • 屈折率: 1.4240 to 1.4270
  • PSA: 20.23
  • LogP: 1.80500
  • ようかいせい: 未確定
  • じょうきあつ: 0.8±0.6 mmHg at 25°C

3-Methyl-1-hexanol セキュリティ情報

3-Methyl-1-hexanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-323196-2.5g
3-methylhexan-1-ol
13231-81-7 95%
2.5g
$180.0 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M1246-5g
3-Methyl-1-hexanol
13231-81-7 96.0%(GC)
5g
¥2085.0 2022-06-10
abcr
AB138715-1 g
3-Methyl-1-hexanol, 96%; .
13231-81-7 96%
1g
€124.90 2023-05-09
Enamine
EN300-323196-1.0g
3-methylhexan-1-ol
13231-81-7 95%
1g
$0.0 2023-06-07
Enamine
EN300-323196-5.0g
3-methylhexan-1-ol
13231-81-7 95%
5.0g
$309.0 2023-02-24
Apollo Scientific
OR937638-5g
3-Methyl-1-hexanol
13231-81-7 95%
5g
£600.00 2023-09-01
Apollo Scientific
OR937638-1g
3-Methyl-1-hexanol
13231-81-7 95
1g
£81.00 2025-02-20
TRC
M331858-100mg
3-Methyl-1-hexanol
13231-81-7
100mg
$ 65.00 2022-06-03
Enamine
EN300-323196-1g
3-methylhexan-1-ol
13231-81-7 95%
1g
$101.0 2023-09-04
Enamine
EN300-323196-0.05g
3-methylhexan-1-ol
13231-81-7 95%
0.05g
$23.0 2023-09-04

3-Methyl-1-hexanol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ;  2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
6.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 2

はんのうじょうけん
1.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ;  2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
5.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 5

はんのうじょうけん
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ;  2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

3-Methyl-1-hexanol Raw materials

3-Methyl-1-hexanol Preparation Products

3-Methyl-1-hexanolに関する追加情報

Chemical Profile of 3-Methyl-1-hexanol (CAS No. 13231-81-7)

3-Methyl-1-hexanol, identified by its Chemical Abstracts Service (CAS) number 13231-81-7, is a significant organic compound widely recognized for its utility in various industrial and pharmaceutical applications. This aliphatic alcohol, characterized by a six-carbon chain with a methyl substituent at the third carbon position, exhibits unique chemical properties that make it valuable in synthetic chemistry, flavor and fragrance production, and as an intermediate in specialty chemical manufacturing.

The molecular structure of 3-Methyl-1-hexanol consists of a primary hydroxyl group (-OH) attached to the first carbon atom of the hexyl chain, with a methyl group (-CH₃) at the third carbon. This configuration imparts distinct physicochemical properties, including moderate solubility in water due to hydrogen bonding capabilities and good solubility in organic solvents such as ethanol, acetone, and dichloromethane. These characteristics facilitate its use in diverse chemical reactions and formulations.

In recent years, 3-Methyl-1-hexanol has garnered attention in the field of pharmaceutical research for its potential applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural motif is reminiscent of more complex alcohols that serve as precursors in drug development. Specifically, studies have explored its role in constructing chiral centers or functional groups essential for bioactivity. For instance, derivatives of 3-Methyl-1-hexanol have been investigated for their incorporation into molecules targeting neurological disorders, where precise stereochemistry is critical for efficacy.

The compound’s utility extends beyond pharmaceuticals into the realm of materials science. Researchers have leveraged 3-Methyl-1-hexanol as a building block for developing novel polymers and coatings. Its ability to act as a chain extender or modifier enhances the mechanical properties of polymers while allowing for fine-tuning of thermal stability and flexibility. Recent advancements in polymer chemistry have demonstrated the incorporation of 3-Methyl-1-hexanol into biodegradable plastics, aligning with global efforts to reduce environmental impact.

Another emerging application of 3-Methyl-1-hexanol lies in renewable energy technologies. Its role as a precursor for biofuel additives has been explored, where it contributes to improving combustion efficiency and reducing emissions. Additionally, its use as a solvent in electrochemical processes has shown promise in enhancing the performance of lithium-ion batteries. The compound’s ability to stabilize reactive intermediates during battery charging cycles highlights its potential in advancing energy storage solutions.

The flavor and fragrance industry has long utilized 3-Methyl-1-hexanol due to its pleasant olfactory profile, which is often described as fruity with hints of sweetness. Its derivatives serve as key components in perfumes and food flavorings, where subtle modifications to the molecular structure can significantly alter sensory perception. Recent innovations in scent chemistry have employed computational modeling to optimize blends containing 3-Methyl-1-hexanol, ensuring consistent quality and desired aroma profiles across products.

Safety considerations are paramount when handling 3-Methyl-1-hexanol. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE), such as gloves and safety goggles, is recommended during laboratory or industrial use. Storage conditions should prioritize cool, dry environments away from direct sunlight to prevent degradation.

The synthesis of 3-Methyl-1-hexanol typically involves catalytic hydrogenation or fermentation processes that convert more complex feedstocks into this versatile intermediate. Advances in green chemistry have led to more sustainable production methods, reducing reliance on petrochemical sources and minimizing waste generation. These innovations not only enhance cost-efficiency but also align with regulatory pressures favoring environmentally friendly manufacturing practices.

Future research directions for 3-Methyl-1-hexanol are likely to focus on expanding its applications in drug discovery and materials science. The development of novel synthetic routes could further streamline its production, making it more accessible for industrial-scale applications. Collaborative efforts between academia and industry may uncover new functionalities or derivatives that push the boundaries of what this compound can achieve.

In conclusion,3-Methyl-1-hexanol (CAS No. 13231-81-7) remains a cornerstone compound across multiple industries due to its versatility and well-documented properties. As scientific understanding evolves, so too will its applications—underscoring the importance of continued research investment into this fundamental chemical building block.

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